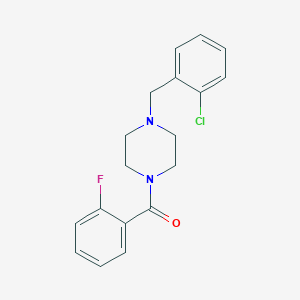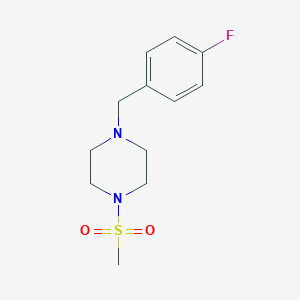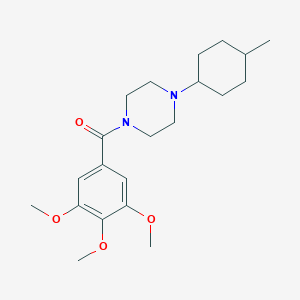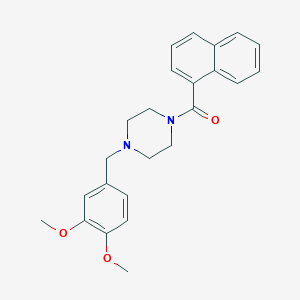methanone](/img/structure/B248577.png)
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PSP was initially developed as a kappa opioid receptor agonist, which means it has the ability to activate the kappa opioid receptor in the brain. The kappa opioid receptor is involved in various physiological processes, including pain perception, mood regulation, and addiction.
科学研究应用
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to have analgesic effects in animal models of pain, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be a useful alternative to traditional opioid drugs for pain management. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have anti-addictive effects, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be useful in the treatment of drug addiction.
作用机制
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone exerts its effects by binding to and activating the kappa opioid receptor in the brain. Activation of the kappa opioid receptor has been shown to produce analgesic effects, as well as anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have some activity at the mu opioid receptor, which is another target for traditional opioid drugs.
Biochemical and Physiological Effects
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to produce some side effects, including nausea, vomiting, and respiratory depression. However, these side effects appear to be less severe than those associated with traditional opioid drugs.
实验室实验的优点和局限性
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone also has a well-defined mechanism of action, which makes it a useful tool for studying the kappa opioid receptor and its role in pain and addiction. However, there are some limitations to the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some activity at the mu opioid receptor, which may complicate the interpretation of results. Additionally, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some side effects, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone analogs that have improved potency and selectivity for the kappa opioid receptor. Another area of interest is the study of the long-term effects of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone on pain and addiction. Finally, there is interest in the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in combination with other drugs for the treatment of pain and addiction. Overall, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成方法
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of piperidine and pyrrolidine with a sulfonyl chloride compound. The resulting intermediate is then reacted with a ketone compound to form [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. The synthesis of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
属性
产品名称 |
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone |
|---|---|
分子式 |
C16H22N2O3S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
[1-(benzenesulfonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-4-5-11-17)14-7-6-12-18(13-14)22(20,21)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2 |
InChI 键 |
JPMJBFARDARQBI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)


![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
![4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B248517.png)

![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)